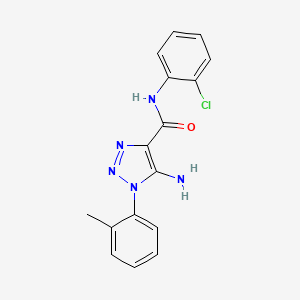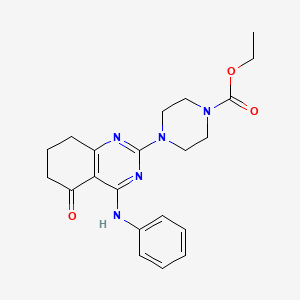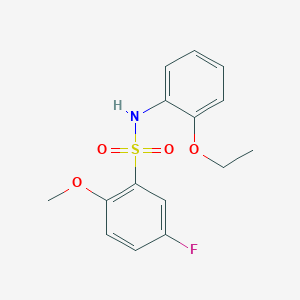![molecular formula C21H23FN4O2 B4447263 N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-fluorobenzamide](/img/structure/B4447263.png)
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-fluorobenzamide
説明
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-fluorobenzamide, commonly known as EMBI, is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. It is a small molecule that has shown promising results in various biochemical and physiological assays, making it a popular choice for many researchers.
作用機序
The mechanism of action of EMBI involves its binding to the active site of the target enzyme, thereby inhibiting its activity. EMBI binds to the ATP-binding site of protein kinase CK2, preventing it from phosphorylating its substrate proteins. Similarly, EMBI binds to the catalytic domain of PARP-1, inhibiting its ability to poly-ADP-ribosylate its target proteins. The inhibition of these enzymes by EMBI leads to the disruption of various cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
EMBI has been shown to have a variety of biochemical and physiological effects. Inhibition of protein kinase CK2 by EMBI has been shown to reduce cell proliferation and induce apoptosis in cancer cells. Similarly, inhibition of PARP-1 by EMBI has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. EMBI has also been shown to have anti-inflammatory effects by inhibiting the activity of certain cytokines, such as TNF-α and IL-6. Additionally, EMBI has been used as a fluorescent probe for the detection of metal ions in biological samples, making it a useful tool for studying metal ion homeostasis in cells.
実験室実験の利点と制限
One of the main advantages of using EMBI in lab experiments is its high potency and selectivity for its target enzymes. EMBI has been shown to have IC50 values in the low nanomolar range for both protein kinase CK2 and PARP-1, making it a highly effective inhibitor of these enzymes. Additionally, EMBI is a small molecule that can easily penetrate cell membranes and reach its target enzymes in vivo. However, one limitation of using EMBI in lab experiments is its relatively short half-life in vivo, which may limit its efficacy in certain applications.
将来の方向性
There are several future directions for the study of EMBI. One potential direction is the development of EMBI-based therapeutics for the treatment of cancer and inflammatory diseases. Another direction is the use of EMBI as a tool for studying metal ion homeostasis in cells. Additionally, further research is needed to fully understand the mechanism of action of EMBI and its effects on various cellular processes. Overall, EMBI has shown great promise as a small molecule with potential applications in scientific research and therapeutics.
科学的研究の応用
EMBI has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes, such as protein kinase CK2 and PARP-1. These enzymes play important roles in various cellular processes, including DNA repair, cell signaling, and cell cycle regulation. Inhibition of these enzymes by EMBI has been shown to have anti-cancer and anti-inflammatory effects, making it a potential therapeutic agent for these diseases. Additionally, EMBI has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples.
特性
IUPAC Name |
N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c1-2-26-19-8-7-17(23-21(27)15-3-5-16(22)6-4-15)13-18(19)24-20(26)14-25-9-11-28-12-10-25/h3-8,13H,2,9-12,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBOLEWRKIUZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N=C1CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}-4-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-ethyl-6-methyl-5-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B4447189.png)


![1-{3-[4-(4-morpholinylsulfonyl)phenyl]propanoyl}azepane](/img/structure/B4447226.png)
![3-chloro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4447233.png)


![4-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4447257.png)
![3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4447272.png)
amine hydrochloride](/img/structure/B4447273.png)
![N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4447276.png)
![N-[(4-allyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4447277.png)
![N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4447280.png)